molecular formula C17H22O4 B3029713 [6]-Dehydrogingerdione CAS No. 76060-35-0

[6]-Dehydrogingerdione

Cat. No.: B3029713
CAS No.: 76060-35-0
M. Wt: 290.4 g/mol
InChI Key: JUKHKHMSQCQHEN-VQHVLOKHSA-N
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Description

6-Dehydrogingerdione is a bioactive compound derived from ginger (Zingiber officinale). It is known for its distinctive chemical structure and potential therapeutic properties. This compound is part of the gingerol family, which is responsible for the pungent taste of ginger. 6-Dehydrogingerdione has attracted significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydrogingerdione typically involves the oxidation of 6-gingerol. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature.

Industrial Production Methods: Industrial production of 6-Dehydrogingerdione can be achieved through the extraction of gingerol from ginger rhizomes followed by chemical oxidation. The process involves:

  • Extraction of gingerol using solvents like ethanol or methanol.
  • Purification of gingerol through chromatographic techniques.
  • Oxidation of purified gingerol to 6-Dehydrogingerdione using industrial-scale oxidizing agents.

Types of Reactions:

    Oxidation: -Dehydrogingerdione can undergo further oxidation to form various oxidized derivatives.

    Reduction: It can be reduced back to -gingerol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetone.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as -gingerdiol.

    Reduction: Regeneration of -gingerol.

    Substitution: Formation of substituted derivatives with different functional groups.

Chemistry:

    Synthesis of Derivatives: -Dehydrogingerdione serves as a precursor for the synthesis of various bioactive derivatives.

    Catalysis: It is used in catalytic reactions to study the effects of different catalysts on its chemical transformations.

Biology:

    Anti-inflammatory Agent: It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

    Antioxidant: The compound exhibits strong antioxidant properties, protecting cells from oxidative stress.

Medicine:

    Anticancer: Research indicates that -Dehydrogingerdione can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

    Antimicrobial: It has demonstrated antimicrobial activity against various pathogens, suggesting its use in treating infections.

Industry:

    Food Additive: Due to its pungent taste and health benefits, it is used as a food additive in various culinary applications.

    Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations for skin protection.

Mechanism of Action

6-Dehydrogingerdione exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory genes.

    Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

  • 6-Gingerol: The parent compound of 6-Dehydrogingerdione, known for its anti-inflammatory and antioxidant properties.
  • 8-Gingerol: Another gingerol derivative with similar bioactivities but differing in the length of the carbon chain.
  • 10-Gingerol: A longer-chain gingerol derivative with enhanced bioactivity.

Uniqueness:

  • Chemical Structure: 6-Dehydrogingerdione has a unique structure with a dehydro moiety, distinguishing it from other gingerol derivatives.
  • Bioactivity: It exhibits a broader range of bioactivities, including stronger anticancer properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHKHMSQCQHEN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10822876
Record name [6]-Dehydrogingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76060-35-0
Record name [6]-Dehydrogingerdione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76060-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6]-Dehydrogingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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